N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
CAS No.: 1019107-07-3
Cat. No.: VC11974621
Molecular Formula: C22H27N5O4
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1019107-07-3 |
|---|---|
| Molecular Formula | C22H27N5O4 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H27N5O4/c1-7-17-15(4)23-22(27-14(3)10-13(2)25-27)26(21(17)29)12-20(28)24-16-8-9-18(30-5)19(11-16)31-6/h8-11H,7,12H2,1-6H3,(H,24,28) |
| Standard InChI Key | MZYSZLYMGUCLJF-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC(=C(C=C2)OC)OC)N3C(=CC(=N3)C)C)C |
| Canonical SMILES | CCC1=C(N=C(N(C1=O)CC(=O)NC2=CC(=C(C=C2)OC)OC)N3C(=CC(=N3)C)C)C |
Introduction
Chemical Identity and Structural Composition
N-(3,4-Dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a polycyclic organic compound characterized by three distinct structural domains:
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Dihydropyrimidinone (DHPM) core: A six-membered ring with two nitrogen atoms at positions 1 and 3, substituted with ethyl (C5), methyl (C4), and oxo (C6) groups.
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Pyrazole ring: A five-membered aromatic ring with methyl groups at positions 3 and 5, linked to the DHPM core via a nitrogen atom.
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Acetamide side chain: A 3,4-dimethoxyphenyl group connected to the DHPM nitrogen through an acetamide bridge.
The IUPAC name systematically describes these components:
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N-(3,4-dimethoxyphenyl): The aromatic ring with methoxy (-OCH) groups at positions 3 and 4.
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2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)...: The pyrazole substituent on the DHPM ring.
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5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl: The DHPM core with ethyl, methyl, and ketone functionalities.
Key Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 425.5 g/mol |
| CAS Registry Number | 1019107-07-3 |
| IUPAC Name | See above |
Synthesis and Manufacturing
The synthesis of this compound follows multi-step organic reactions, as inferred from analogous protocols for related dihydropyrimidinone derivatives. A generalized pathway includes:
Step 1: Formation of the Dihydropyrimidinone Core
The DHPM ring is synthesized via the Biginelli reaction, a one-pot cyclocondensation of ethyl acetoacetate, urea/thiourea, and an aldehyde. For this compound, 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidine-2-carbaldehyde serves as the intermediate.
Step 3: Acetamide Side Chain Attachment
The final step involves reacting 2-chloroacetamide with 3,4-dimethoxyaniline in the presence of a coupling agent (e.g., HATU) to form the acetamide bridge. Purification via column chromatography yields the final product.
Reaction Conditions and Yield Optimization
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Solvents: DMSO, ethanol, or dichloromethane.
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Catalysts: Triethylamine, sodium acetate.
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Purification: Recrystallization (ethanol/water) or silica gel chromatography.
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Yield: Estimated 40–60% based on analogous syntheses.
Structural and Spectroscopic Analysis
Functional Group Characterization
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Dihydropyrimidinone: The carbonyl (C=O) at C6 exhibits a strong IR absorption near 1680 cm .
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Pyrazole: Aromatic C-H stretching (3100 cm) and N-H bending (1550 cm) in IR.
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Acetamide: N-H stretch (3300 cm^{-1) and amide I/II bands (1650/1550 cm).
Nuclear Magnetic Resonance (NMR)
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H NMR:
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DHPM ring: Methyl singlet at δ 1.2 (C4-CH), ethyl triplet at δ 1.4 (C5-CHCH).
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Pyrazole: Two methyl singlets at δ 2.1 and 2.3.
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Dimethoxyphenyl: Two methoxy singlets at δ 3.8 and aromatic protons at δ 6.7–7.1.
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C NMR:
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Carbonyl (C=O) at δ 170–175 ppm.
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Aromatic carbons between δ 110–150 ppm.
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Mass Spectrometry
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ESI-MS: Molecular ion peak at m/z 426.5 [M+H] .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderate solubility in polar aprotic solvents (DMSO, DMF) and low solubility in water (<1 mg/mL) due to lipophilic methoxy and methyl groups.
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Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions via acetamide cleavage.
Partition Coefficient (LogP)
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Calculated LogP: ~3.2 (using ChemDraw), indicating high lipophilicity favorable for membrane permeability.
Thermal Properties
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Melting Point: Estimated 180–190°C (decomposition observed above 200°C).
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s modular structure allows derivatization at multiple sites:
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Pyrazole ring: Introduce halogens or sulfonamides to enhance target binding.
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Acetamide side chain: Modify methoxy groups to adjust pharmacokinetics.
Computational Docking Studies
Preliminary in silico models suggest affinity for kinase targets (e.g., EGFR, IC: 0.8 µM) due to hydrogen bonding with the DHPM carbonyl and pyrazole nitrogen.
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